molecular formula C9H8O3 B168548 4-(oxiran-2-yl)benzoic Acid CAS No. 159262-71-2

4-(oxiran-2-yl)benzoic Acid

Cat. No.: B168548
CAS No.: 159262-71-2
M. Wt: 164.16 g/mol
InChI Key: VCZAQQDKQNHPDZ-UHFFFAOYSA-N
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Description

4-(oxiran-2-yl)benzoic Acid, also known as 4-[(2R)-oxiran-2-yl]benzoic acid, is a chemical compound with the molecular formula C9H8O3 . It is a compound that has been studied in various fields of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to an oxirane ring . The compound has a molecular weight of 164.16 g/mol . The InChI string and Canonical SMILES provide more detailed information about its structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 164.047344113 g/mol . The topological polar surface area is 49.8 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Crystallographic Analysis

4-(Oxiran-2-yl)benzoic acid has been studied for its crystallographic properties. For instance, the compound 4-(oxiran-2-ylmethoxy)benzoic acid has been synthesized and its crystal structure analyzed using X-ray crystallography. This study revealed its crystallization in the monoclinic system, providing detailed insights into its molecular structure (Obreza & Perdih, 2012).

Reactivity with Epoxidized Polymers

The reactivity of this compound in relation to epoxidized polymers has been investigated. This research focuses on the addition of benzoic acid to the oxirane ring of model compounds for epoxidized polymers of dienes, examining the influence of various factors like solvent nature, reagent concentration, and catalysts on the reaction rate (Brosse, Soutif, & Pinazzi, 1979).

Photoelectrochemical Applications

A study on the influence of various electron-acceptors in phenanthrocarbazole dye-sensitized solar cells has utilized derivatives of this compound. This research systematically investigates the impact of these electron-acceptors on various parameters like energy level, light-harvesting ability, and photovoltaic performance in solar cells (Yang et al., 2016).

Enzymatic Synthesis

The enzymatic synthesis of compounds like (−)-3-(oxiran-2-yl)benzoic acid has been explored using whole-cell biocatalysts. This method allows for the preparation of enantiomerically pure epoxides, highlighting the potential of biocatalysis in synthesizing this compound (Sello et al., 2009).

Luminescent Lanthanide Complexes

Research into the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes has been conducted. This study is significant for understanding the energy-transfer pathway in luminescent lanthanide complexes, which can have applications in various fields including bioimaging and sensors (Kim, Baek, & Kim, 2006).

Dye-Sensitized Solar Cells

In the field of renewable energy, a metal-free organic sensitizer incorporating a structure similar to this compound has been designed for use in dye-sensitized solar cells. This research demonstrates the potential of such compounds in enhancing the efficiency of solar cells (Ferdowsi et al., 2018).

Properties

IUPAC Name

4-(oxiran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZAQQDKQNHPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446344
Record name 4-(oxiran-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159262-71-2
Record name 4-(oxiran-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxiran-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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